5-Ethenyl-4,6-dimethylpyridin-2-amine
Description
5-Ethenyl-4,6-dimethylpyridin-2-amine is a substituted pyridine derivative characterized by an ethenyl group at the 5-position, methyl groups at the 4- and 6-positions, and an amine substituent at the 2-position. Its molecular formula is C₉H₁₂N₂, with a molecular weight of 148.21 g/mol. The amine at the 2-position influences electronic distribution, enhancing basicity and hydrogen-bonding capacity.
Properties
CAS No. |
179555-08-9 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
5-ethenyl-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-4-8-6(2)5-9(10)11-7(8)3/h4-5H,1H2,2-3H3,(H2,10,11) |
InChI Key |
DAOLPFYKXJNTQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C=C)C)N |
Canonical SMILES |
CC1=CC(=NC(=C1C=C)C)N |
Synonyms |
2-Pyridinamine,5-ethenyl-4,6-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Iodo-4,6-dimethylpyridin-2-amine (CID 42553010)
Molecular Formula : C₇H₉IN₂
Key Differences :
- Substituent at Position 5 : The iodine atom in CID 42553010 replaces the ethenyl group in the target compound. Iodine’s large atomic radius (133 pm vs. ethenyl’s planar sp² hybridized carbon) increases steric hindrance and molecular weight (248.07 g/mol vs. 148.21 g/mol).
- Electronic Effects : Iodine is electron-withdrawing via induction, reducing electron density at the pyridine ring compared to the electron-rich ethenyl group. This alters reactivity; iodine may participate in nucleophilic substitution, while ethenyl enables addition or cycloaddition reactions.
- Applications : Iodo-substituted pyridines are common intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas ethenyl groups are leveraged in polymer chemistry or as Michael acceptors.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)
Molecular Formula : C₂₃H₂₅N₃O₃
Key Differences :
- Core Structure : This compound features a pyridin-3-amine core (vs. pyridin-2-amine in the target), altering electronic distribution. The 3-amine position reduces resonance stabilization compared to the 2-amine.
- The dimethylaminomethylphenyl side chain adds significant steric bulk and basicity, contrasting with the target’s simpler methyl and ethenyl groups.
4,6-Dimethoxy-N-phenylpyrimidin-2-amine (CAS 110235-27-3)
Molecular Formula : C₁₂H₁₃N₃O₂
Key Differences :
- Heterocycle: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
- Substituents : Methoxy groups (electron-donating via resonance) and a phenylamine group enhance lipophilicity and π-π stacking capability, unlike the target’s methyl/ethenyl groups, which prioritize steric and electronic modulation.
- Safety Profile : Pyrimidines with phenyl groups may exhibit distinct toxicity profiles, particularly in metabolic pathways, compared to pyridine derivatives.
Comparative Data Table
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